![molecular formula C13H8Br4O2 B14363207 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol CAS No. 90382-07-3](/img/structure/B14363207.png)
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol is an aromatic compound characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol typically involves the bromination of phenolic compounds. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to complete the bromination process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Grignard Reagents: Used for substitution reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Used in similar synthetic applications.
3,5-Dibromoaniline: Shares structural similarities and is used in related chemical reactions.
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Known for its inhibitory effects on respiratory and photosynthetic processes.
Uniqueness
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90382-07-3 |
|---|---|
Molecular Formula |
C13H8Br4O2 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
2,4-dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)5-8)1-7-4-10(16)13(19)11(17)12(7)18/h2-5,18-19H,1H2 |
InChI Key |
JETDQNJIIFGFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
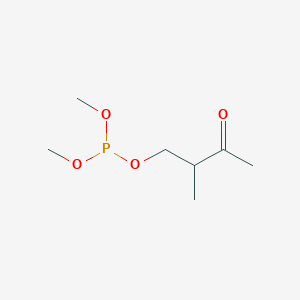
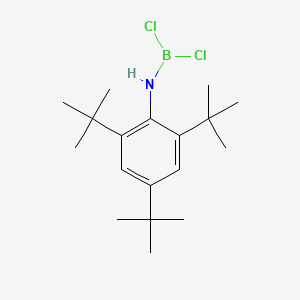
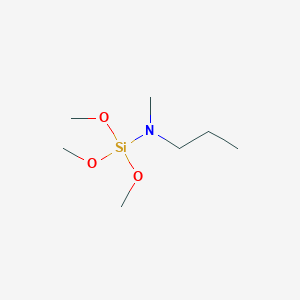
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)
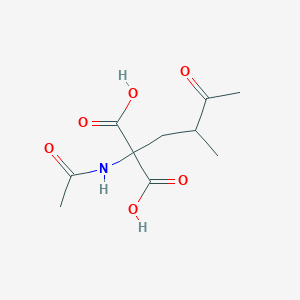
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
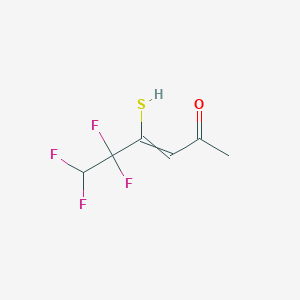
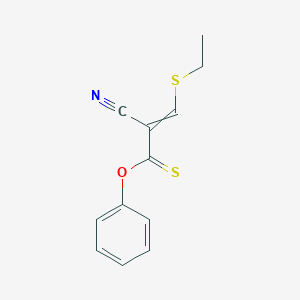
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
